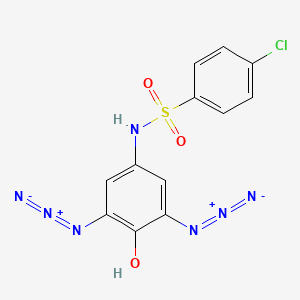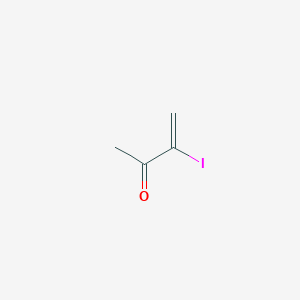
3-Iodobut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodobut-3-en-2-one is an organic compound characterized by the presence of an iodine atom attached to a butenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Iodobut-3-en-2-one can be synthesized through the iodination of butenone derivatives. One common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. For example, the iodohydroxylation of alkylidenecyclopropanes with an I₂/H₂O system can yield 3-iodobut-3-en-1-ol derivatives .
Industrial Production Methods: Industrial production of this compound typically involves scalable and regioselective synthesis protocols. These methods often employ palladium-catalyzed cross-coupling reactions to achieve high yields and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of this compound can lead to the formation of iodinated alcohols.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under mild conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of iodinated alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives
Applications De Recherche Scientifique
3-Iodobut-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-iodobut-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The iodine atom acts as a leaving group, facilitating substitution reactions. Additionally, the enone structure allows for conjugate addition reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
4-Iodobut-3-en-2-one: Similar structure but with the iodine atom at a different position.
3-Iodobut-3-en-1-ol: An alcohol derivative of 3-iodobut-3-en-2-one.
Iodocyclopropylmethanol: Another iodinated compound with different reactivity.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows for a wide range of chemical transformations. Its enone structure and the presence of the iodine atom make it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
648425-14-3 |
|---|---|
Formule moléculaire |
C4H5IO |
Poids moléculaire |
195.99 g/mol |
Nom IUPAC |
3-iodobut-3-en-2-one |
InChI |
InChI=1S/C4H5IO/c1-3(5)4(2)6/h1H2,2H3 |
Clé InChI |
HOJCYEUWKFDQLB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


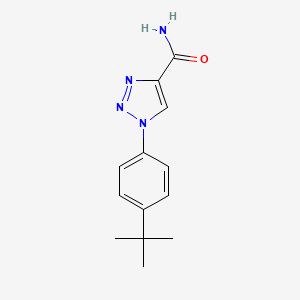
![(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12601219.png)
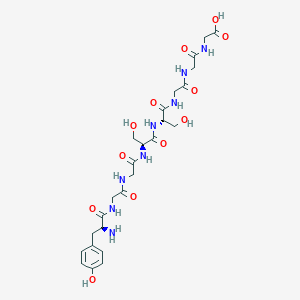
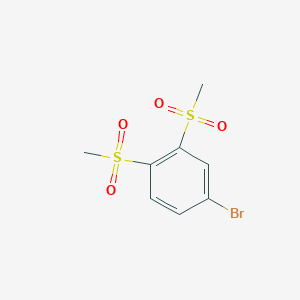
![2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12601244.png)
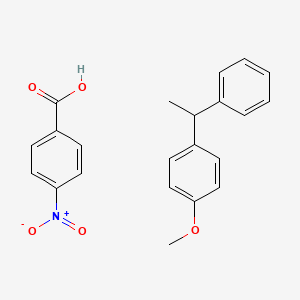

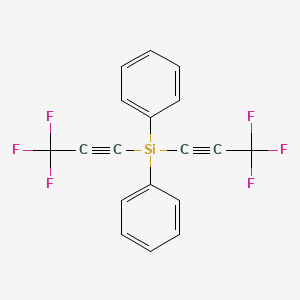

![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)
![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)


